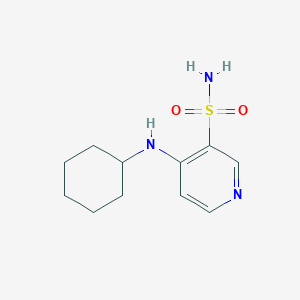

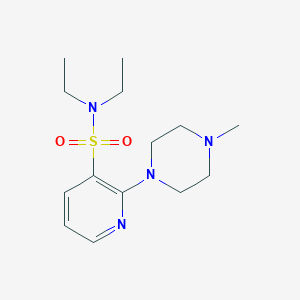

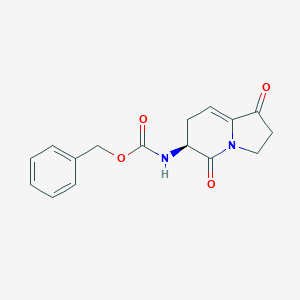

N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as DMPSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. DMPSA is a white crystalline powder that is soluble in water and ethanol. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in various physiological processes.

Mechanism of Action

N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, thereby reducing the production of bicarbonate and protons.

Biochemical and Physiological Effects:

N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have anti-inflammatory and analgesic effects. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This makes N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its low solubility in organic solvents, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide. One of the potential applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of cancer. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide in cancer cells and to explore its potential as a cancer therapeutic.

Another potential application of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of neurological disorders such as Alzheimer's disease. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Conclusion:

In conclusion, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, or N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several potential applications in the treatment of various diseases, including glaucoma, cancer, and neurological disorders. Further research is needed to fully understand the potential of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide as a therapeutic agent.

Synthesis Methods

The synthesis of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with diethyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as HPLC and NMR.

Scientific Research Applications

N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the major applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to be effective in reducing intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye.

properties

Molecular Formula |

C14H24N4O2S |

|---|---|

Molecular Weight |

312.43 g/mol |

IUPAC Name |

N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C14H24N4O2S/c1-4-18(5-2)21(19,20)13-7-6-8-15-14(13)17-11-9-16(3)10-12-17/h6-8H,4-5,9-12H2,1-3H3 |

InChI Key |

HRVCPSAASJWJRP-UHFFFAOYSA-N |

SMILES |

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)

![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)